Cas no 2877688-16-7 (4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine)

4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine 化学的及び物理的性質
名前と識別子
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- [1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-pyrrolidinyl]-4-thiomorpholinylmethanone
- 4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine
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- インチ: 1S/C15H20N6OS/c1-19-13-12(8-18-19)14(17-10-16-13)21-3-2-11(9-21)15(22)20-4-6-23-7-5-20/h8,10-11H,2-7,9H2,1H3
- InChIKey: RXDSOGBOWWWFEX-UHFFFAOYSA-N
- ほほえんだ: C(C1CCN(C2N=CN=C3N(C)N=CC3=2)C1)(N1CCSCC1)=O
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 593.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.47±0.10(Predicted)
4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-4111-5mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-4111-10μmol |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-4111-15mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6753-4111-40mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6753-4111-75mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6753-4111-100mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6753-4111-5μmol |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-4111-1mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6753-4111-10mg |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6753-4111-20μmol |
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine |
2877688-16-7 | 20μmol |
$118.5 | 2023-09-07 |
4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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5. Book reviews
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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7. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholineに関する追加情報
4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine (CAS 2877688-16-7): A Comprehensive Overview
In the rapidly evolving field of medicinal chemistry and drug discovery, 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine (CAS 2877688-16-7) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique pyrazolo[3,4-d]pyrimidine core and thiomorpholine moiety, represents a promising scaffold for pharmaceutical research. Its structural complexity and potential biological activity make it a subject of ongoing investigation in academic and industrial laboratories worldwide.
The compound's intricate name reflects its sophisticated architecture: the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group is linked to a pyrrolidine-3-carbonyl fragment, which in turn is connected to a thiomorpholine ring. This combination of nitrogen- and sulfur-containing heterocycles offers diverse possibilities for molecular interactions, particularly in biological systems. Researchers are particularly interested in how the thiomorpholine sulfur atom might influence the compound's pharmacokinetic properties and target binding characteristics.
Current trends in drug discovery emphasize the importance of kinase inhibitors and small molecule modulators of cellular signaling pathways. The structural features of 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine suggest potential applications in these areas. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, making it particularly relevant for targeting ATP-binding sites in various enzymes. This has led to speculation about its possible utility in developing new therapeutic agents for conditions where kinase modulation is beneficial.
From a synthetic chemistry perspective, the preparation of CAS 2877688-16-7 presents interesting challenges and opportunities. The convergent synthesis likely involves the assembly of the pyrazolo[3,4-d]pyrimidine system followed by sequential introduction of the pyrrolidine and thiomorpholine components. Recent advances in cross-coupling reactions and heterocyclic chemistry have made such complex molecules more accessible to researchers. The compound's molecular weight (approximately 346.43 g/mol) and calculated properties suggest it falls within the desirable range for drug-like molecules according to Lipinski's rule of five.
The potential pharmacological applications of this compound are generating considerable interest. While specific biological data may be limited due to its relatively recent emergence, structural analogs suggest possible activity against various protein kinases. The presence of both hydrogen bond acceptors and donors, along with the thiomorpholine's potential to influence membrane permeability, makes this compound particularly intriguing for central nervous system targets. Researchers are also exploring its utility in cancer research, given the importance of kinase signaling pathways in oncology.
In the context of current pharmaceutical trends, 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine aligns well with the search for novel heterocyclic scaffolds. The pharmaceutical industry continues to value such structurally diverse compounds as they offer new opportunities for intellectual property generation and drug discovery programs. Its unique combination of rings could provide selectivity advantages against biological targets that have proven challenging with more conventional structures.
The compound's physicochemical properties warrant careful consideration. The logP value (predicted to be in the moderate range) and presence of both polar and non-polar regions suggest balanced solubility characteristics. The thiomorpholine sulfur may contribute to metabolic stability while potentially offering opportunities for additional interactions with biological targets. These features make CAS 2877688-16-7 an interesting subject for medicinal chemistry optimization programs.
From a commercial perspective, the availability of 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine is currently limited to specialized chemical suppliers serving the research community. As interest grows in this structural class, we may see expanded offerings and improved synthetic routes. The compound represents an example of how advanced intermediates are becoming increasingly important in drug discovery, allowing researchers to rapidly explore structure-activity relationships around novel cores.
Looking to the future, CAS 2877688-16-7 exemplifies the ongoing innovation in heterocyclic chemistry for pharmaceutical applications. Its complex yet rationally designed structure embodies current strategies in fragment-based drug design and privileged structure utilization. As research continues, we anticipate new insights into its potential biological activities and therapeutic applications, particularly in areas requiring modulation of cellular signaling pathways.
For researchers working with this compound, proper handling and characterization are essential. While not classified as hazardous, standard laboratory precautions should be observed when handling 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine. Comprehensive analytical data including NMR spectra, mass spectrometry results, and HPLC purity assessments are crucial for ensuring research reproducibility. The scientific community continues to benefit from sharing such characterization data for novel compounds like this one.
In conclusion, 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine (CAS 2877688-16-7) represents an exciting addition to the toolkit of medicinal chemists and pharmaceutical researchers. Its unique structural features and potential biological relevance position it as a compound worthy of further investigation in various therapeutic contexts. As the field of small molecule drug discovery continues to evolve, such innovative chemical entities will play an increasingly important role in addressing unmet medical needs.
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